molecular formula C12H14ClFO B1322201 6-Chloro-1-(2-fluorophenyl)-1-oxohexane CAS No. 488098-59-5

6-Chloro-1-(2-fluorophenyl)-1-oxohexane

Cat. No.: B1322201
CAS No.: 488098-59-5
M. Wt: 228.69 g/mol
InChI Key: KCVCKLLLZBUONZ-UHFFFAOYSA-N
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Description

6-Chloro-1-(2-fluorophenyl)-1-oxohexane is a useful research compound. Its molecular formula is C12H14ClFO and its molecular weight is 228.69 g/mol. The purity is usually 95%.
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Scientific Research Applications

Electronic Effects in Fluoroaryl Compounds

A study by Nesmeyanov et al. (1973) examined the electronic effects in fluorophenyl compounds like 6-Chloro-1-(2-fluorophenyl)-1-oxohexane. The research focused on understanding the electronic nature of various substituents and their inductive effects, which are crucial in organic and organometallic chemistry (Nesmeyanov et al., 1973).

Spectral Analysis and Quantum Chemical Studies

Satheeshkumar et al. (2017) synthesized compounds similar to this compound and conducted a detailed spectral analysis. They used quantum chemical studies to explore the molecular geometry and chemical reactivity, providing insights into the physical and chemical properties of such compounds (Satheeshkumar et al., 2017).

Electrochemical Fluorination in Organic Synthesis

Momota et al. (1995) investigated the electrochemical fluorination of aromatic compounds, a process relevant to the synthesis of this compound. This study highlights the role of electrochemical methods in the synthesis and modification of complex organic molecules (Momota et al., 1995).

Synthesis of Complex Organic Ligands

Ozturk et al. (2005) synthesized organic ligands derived from similar compounds to this compound. These ligands were used to form metal complexes, demonstrating the utility of such compounds in coordination chemistry (Ozturk et al., 2005).

Deprotonation Studies in Fluoroarenes

Heiss et al. (2007) explored the deprotonation of fluoroarenes, closely related to this compound. Their research provides insight into the chemical behavior of fluoroarenes under base treatment, which is essential for various synthetic applications (Heiss et al., 2007).

Mechanism of Action

Target of Action

The primary target of 6-Chloro-1-(2-fluorophenyl)-1-oxohexane is acetyl-coenzyme A carboxylase (ACCase) . ACCase plays a crucial role in fatty acid metabolism, catalyzing the carboxylation of acetyl-CoA to produce malonyl-CoA, a critical building block for fatty acid synthesis.

Mode of Action

This compound acts as an inhibitor of ACCase . By binding to the active site of the enzyme, it prevents the normal substrate, acetyl-CoA, from accessing the site, thereby inhibiting the enzyme’s activity. This disruption in fatty acid synthesis can lead to growth retardation in target organisms .

Biochemical Pathways

The inhibition of ACCase affects the fatty acid synthesis pathway . As ACCase is responsible for the production of malonyl-CoA, its inhibition leads to a decrease in malonyl-CoA levels. This reduction disrupts the downstream synthesis of fatty acids, impacting the production of essential biomolecules and energy storage compounds.

Pharmacokinetics

It’s known that the compound exhibits high control efficacy against sensitive weeds, especially echinochloa crus-galli in paddy fields , suggesting it has good bioavailability in these environments.

Result of Action

The inhibition of ACCase by this compound leads to a disruption in fatty acid synthesis. This disruption can cause growth retardation in target organisms, as fatty acids are essential components of cell membranes and energy storage molecules .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound shows less persistence in field water and rice plants compared to soil samples . Furthermore, it’s been found that the compound and its major metabolite, N-(2-fluorophenyl)-2-hydroxy-N-methylpropionamide (HFMPA), are below the level of quantification in harvest samples of straw, grains, husk, and soil . This suggests that environmental factors such as the presence of water and the type of organism can influence the compound’s action and stability.

Biochemical Analysis

Biochemical Properties

6-Chloro-1-(2-fluorophenyl)-1-oxohexane plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit acetyl-coenzyme A carboxylase (ACCase), an enzyme crucial for fatty acid synthesis . This inhibition disrupts the synthesis of fatty acids, leading to various downstream effects on cellular metabolism.

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of ACCase leads to reduced fatty acid synthesis, which can cause growth retardation and chlorosis in target cells . Additionally, it has been observed to induce apoptosis in certain cancer cell lines, highlighting its potential as an anti-cancer agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Its primary mechanism of action involves the inhibition of ACCase by binding to its active site, thereby preventing the enzyme from catalyzing the carboxylation of acetyl-CoA . This inhibition leads to a cascade of metabolic disruptions, ultimately affecting cell viability and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term studies have shown that its inhibitory effects on ACCase and subsequent cellular impacts can persist for several days, although the compound’s potency may diminish over time due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits ACCase without causing significant toxicity. At higher doses, it can lead to adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical and cellular impacts without causing harm to the organism.

Metabolic Pathways

This compound is involved in several metabolic pathways. It primarily interacts with enzymes involved in fatty acid metabolism, such as ACCase. The compound’s inhibition of ACCase disrupts the normal metabolic flux, leading to altered levels of metabolites such as malonyl-CoA and acetyl-CoA . These changes can have wide-ranging effects on cellular energy balance and lipid biosynthesis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It has been observed to accumulate in lipid-rich tissues due to its lipophilic nature . This accumulation can enhance its inhibitory effects on ACCase in target cells, but it may also contribute to its toxicity at higher concentrations.

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with ACCase and other metabolic enzymes . Its activity and function are influenced by its localization, as it needs to be in proximity to its target enzymes to exert its inhibitory effects. Post-translational modifications and targeting signals may also play a role in directing the compound to specific cellular compartments.

Properties

IUPAC Name

6-chloro-1-(2-fluorophenyl)hexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClFO/c13-9-5-1-2-8-12(15)10-6-3-4-7-11(10)14/h3-4,6-7H,1-2,5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCVCKLLLZBUONZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CCCCCCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80622002
Record name 6-Chloro-1-(2-fluorophenyl)hexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80622002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

488098-59-5
Record name 6-Chloro-1-(2-fluorophenyl)hexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80622002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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